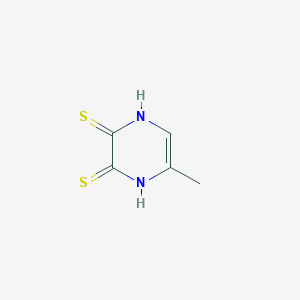
5-Methyl-1,4-dihydropyrazine-2,3-dithione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1,4-dihydropyrazine-2,3-dithione is an organic compound with the molecular formula C5H6N2S2 It is a derivative of pyrazine, characterized by the presence of two sulfur atoms and a methyl group attached to the pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,4-dihydropyrazine-2,3-dithione typically involves the reaction of 2,3-dichloropyrazine with sodium sulfide in the presence of a suitable solvent. The reaction conditions often include heating the mixture to facilitate the substitution of chlorine atoms with sulfur atoms, resulting in the formation of the dithione compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-1,4-dihydropyrazine-2,3-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the dithione group to thiol groups.
Substitution: The methyl group and sulfur atoms can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include disulfides, sulfoxides, thiols, and substituted pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Methyl-1,4-dihydropyrazine-2,3-dithione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Methyl-1,4-dihydropyrazine-2,3-dithione involves its interaction with various molecular targets and pathways. The compound’s dithione group can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and antioxidant activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dihydropyridine: Known for its use in calcium channel blockers.
2,3-Dimercaptopyrazine: Similar structure but with different functional groups.
5-Phenyl-1,4-dihydropyrazine-2,3-dione: Another pyrazine derivative with distinct properties.
Uniqueness
5-Methyl-1,4-dihydropyrazine-2,3-dithione is unique due to its specific combination of sulfur atoms and a methyl group on the pyrazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
87256-74-4 |
|---|---|
Molekularformel |
C5H6N2S2 |
Molekulargewicht |
158.2 g/mol |
IUPAC-Name |
5-methyl-1,4-dihydropyrazine-2,3-dithione |
InChI |
InChI=1S/C5H6N2S2/c1-3-2-6-4(8)5(9)7-3/h2H,1H3,(H,6,8)(H,7,9) |
InChI-Schlüssel |
RHKIIBWXBRKZSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CNC(=S)C(=S)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


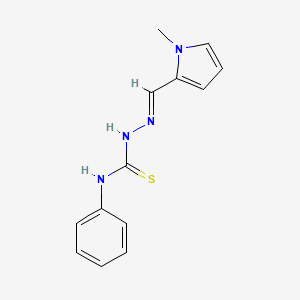
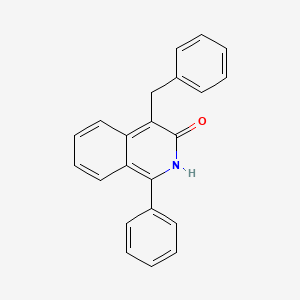
![7-[1-(Triphenylmethoxy)pent-4-en-2-yl]-7H-purin-6-amine](/img/structure/B12919287.png)
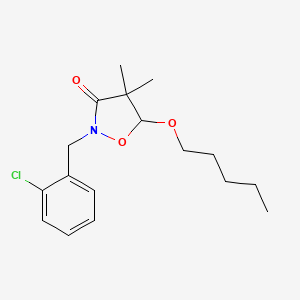

![Imidazo[1,2-a]pyrazin-8-amine, 3-(3-thienyl)-](/img/structure/B12919315.png)
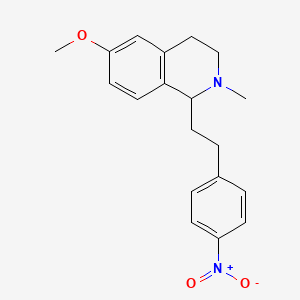
![3-{(1R)-1-[(2-Bromoprop-2-en-1-yl)oxy]but-3-en-1-yl}furan](/img/structure/B12919331.png)
![5H-thiazolo[3,2-c]pyrimidine-3,5(2H)-dione, 7-methyl-](/img/structure/B12919335.png)
![2-(4-(Dimethylamino)phenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B12919337.png)
![(3S)-N-cyclopentyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12919340.png)
![4-Piperidinol, 1-[5-(phenylethynyl)-4-pyrimidinyl]-](/img/structure/B12919344.png)
![3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12919349.png)

